molecular formula C10H11ClFN B8593501 5-Chloro-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 77483-87-5

5-Chloro-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B8593501
CAS No.: 77483-87-5
M. Wt: 199.65 g/mol
InChI Key: YHYDJSSHQWUSAR-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H11ClFN and its molecular weight is 199.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

77483-87-5

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

5-chloro-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H11ClFN/c1-6-2-3-7-9(13-6)5-4-8(12)10(7)11/h4-6,13H,2-3H2,1H3

InChI Key

YHYDJSSHQWUSAR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Fluoro-5-acetylamino-1,2,3,4-tetrahydroquinaldine (8 g) was dissolved in a mixture of 35 ml of concentrated hydrochloric acid and 20 ml of water. After refluxing the solution for 1 hour 10 ml of an aqueous solution having dissolved therein 5 g of sodium nitrite was added dropwise to the solution under ice-cooling taking care that the reaction temperature should not exceed 5° C. After completion of the addition the reaction mixture was stirred at the same temperature as above for 1 hour and poured into a solution of 12 ml of concentrated hydrochloric acid and 10 g of cuprous hydrochloride. The mixture was allowed to react at 80° C. for 1 hour and ice-cooled. After rendering it alkaline with an aqueous 28% ammonia solution the reaction mixture was extracted with 300 ml chloroform and Celite (diatomaceous earth, produced by Johns Manville Sales Corp.). The chloroform fraction obtained was dried over anhydrous sodium sulfate and concentrated. The residue was purified through a silica gel column chromatography (silica gel: Wako C-200, a trade name for a product of Wako Junyaku Co., Ltd.; eluent: chloroform-ethanol (9:1 by volume) to obtain 3.2 g of 6-fluoro-5-chloro-1,2,3,4-tetrahydroquinaldine as light orange oily product. Production of this compound was confirmed by NMR spectral analysis and mass spectral analysis.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous hydrochloride
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
12 mL
Type
reactant
Reaction Step Five

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